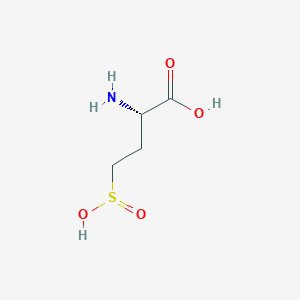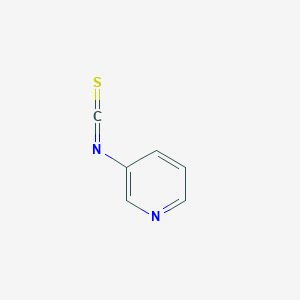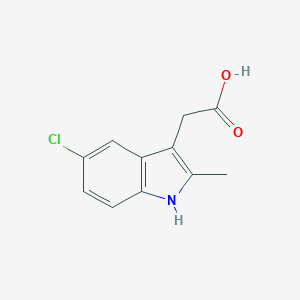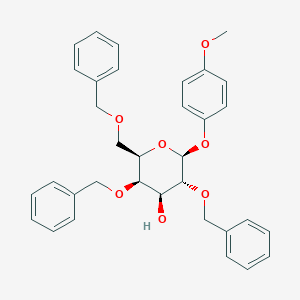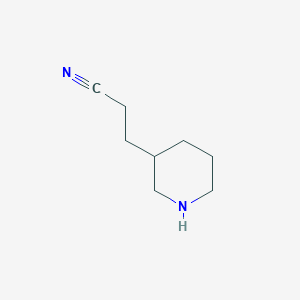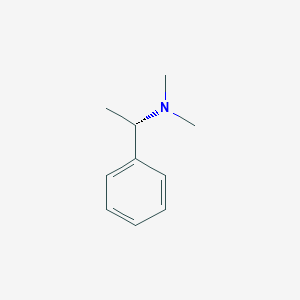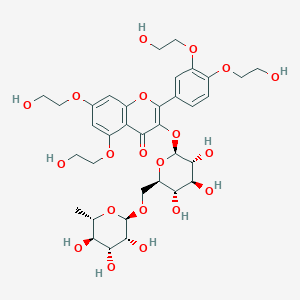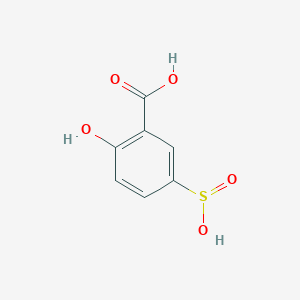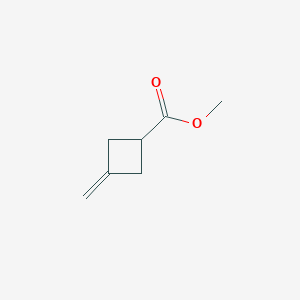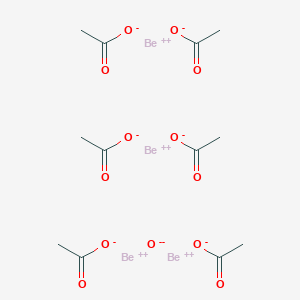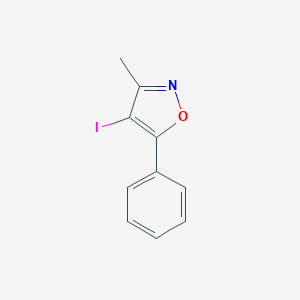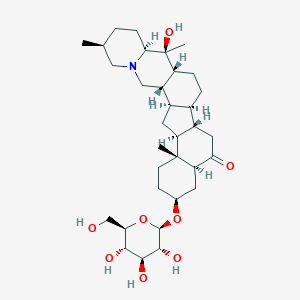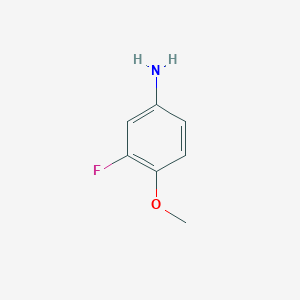
3-氟-4-甲氧基苯胺
概览
描述
3-Fluoro-4-methoxyaniline is a chemical compound that is part of the aniline family, characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of 3-Fluoro-4-methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxyaniline consists of a benzene ring with a methoxy group at the 4-position and a fluorine atom at the 3-position. The presence of these substituents can influence the electronic properties of the molecule, as well as its reactivity. The exact molecular geometry and electronic distribution would require further analysis through spectroscopic techniques or computational methods, which are not detailed in the provided papers.
Chemical Reactions Analysis
3-Fluoro-4-methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. For instance, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine, a related compound, shows evidence of substitution reactions that involve different triplet excited states, indicating complex reaction pathways that could also be relevant to 3-Fluoro-4-methoxyaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-methoxyaniline, such as melting point, boiling point, solubility, and stability, are not explicitly detailed in the provided papers. However, the presence of the fluorine atom is known to affect the chemical shift in NMR spectroscopy due to its electronegativity, and this could be used to analyze the compound's structure . Additionally, the methoxy group could confer increased solubility in organic solvents compared to the parent aniline compound.
科研应用
合成复杂有机化合物
- 3-氟-4-甲氧基苯胺用于合成各种有机化合物。例如,它在乌尔曼甲氧基化反应中起着关键作用,促进了类似2-氟-4-甲氧基苯胺的化合物的制备,这些化合物在有机合成领域中具有重要意义 (Ragan et al., 2003)。
用于病毒感染和基因治疗的成像剂
- 这种化合物已被研究作为PET(正电子发射断层扫描)中的成像剂。具体来说,3-氟-4-甲氧基苯胺的衍生物,如[18F]FHBG,显示出在成像病毒感染或基因治疗中转染细胞方面的潜力 (Alauddin & Conti, 1998)。
合成氟代杂环化合物
- 它被用于合成氟代杂环化合物。研究表明它在合成吡唑酮、嘧啶、香豆素和苯并噻吩酮方面的应用,突显了它在化学合成中的多功能性 (Shi, Wang, & Schlosser, 1996)。
废水处理
- 在环境科学中,研究了3-氟-4-甲氧基苯胺衍生物用于处理含有有毒化学物质的废水,特别是在染料和制药行业。对甲氧基苯胺的类似Fenton氧化过程的研究显示了它们在环境修复中的相关性 (Chaturvedi & Katoch, 2020)。
合成具有生物活性的化合物
- 它用于合成具有生物活性的化合物,如抗酪氨酸酶和抗黑色素生成剂,这在皮肤科学和化妆品科学中很重要。像N-(4-氟苄基)-3-氟-4-甲氧基苯胺这样的衍生物已显示出在抑制皮肤色素沉着方面的显著活性 (Singpanna et al., 2022)。
聚合物科学的创新
- 研究探讨了它在聚合物科学中的应用,特别是在合成可溶性导电聚合物方面。与3-氟-4-甲氧基苯胺密切相关的邻甲氧基苯胺聚合物展现出在工业应用中的有希望特性 (Macinnes & Funt, 1988)。
Safety And Hazards
3-Fluoro-4-methoxyaniline may cause damage to organs through prolonged or repeated exposure. It may cause respiratory irritation and is harmful if inhaled. It is toxic if inhaled, causes serious eye irritation, and causes skin irritation. It is harmful in contact with skin and is harmful if swallowed .
未来方向
性质
IUPAC Name |
3-fluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWAPDSCYTZUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342364 | |
| Record name | 3-Fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxyaniline | |
CAS RN |
366-99-4 | |
| Record name | 3-Fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-4-METHOXYANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

